molecular formula C4ClF7O3S B3080606 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone CAS No. 108858-09-9

1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone

Cat. No.: B3080606
CAS No.: 108858-09-9
M. Wt: 296.55 g/mol
InChI Key: BLFUBCBUJHLGGX-UHFFFAOYSA-N
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Description

Researchers are advised that the specific chemical properties and safety data for 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone must be determined through appropriate laboratory analysis prior to use. As a highly fluorinated sultone, this compound is expected to be a specialized reagent for advanced chemical synthesis. Compounds within this class are typically of high value in the development of pharmaceuticals and agrochemicals, where the introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding selectivity . Similar reagents are frequently employed in electrophilic or radical-based reaction pathways to incorporate fluorinated groups into target structures . Potential research applications could include serving as a key intermediate in the synthesis of complex trifluoromethylated or trifluoromethoxylated heterocycles, or as a building block for novel materials science. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(2-chloro-1,1,2,2-tetrafluoroethyl)-3,4,4-trifluorooxathietane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF7O3S/c5-3(9,10)1(6,7)2(8)4(11,12)15-16(2,13)14
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFUBCBUJHLGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OS1(=O)=O)(F)F)(C(C(F)(F)Cl)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF7O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone typically involves the reaction of chlorotetrafluoroethylene with trifluoroethanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction control systems to ensure consistent product quality. The final product is purified through distillation and crystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Ring-Opening Reactions

Fluorinated sultones typically undergo nucleophilic ring-opening due to strain in the five-membered ring. Key reactions include:

Hydrolysis

Reaction with water yields sulfonic acids:

C4F7ClSO3+H2OC4F7ClSO3H+HF\text{C}_4\text{F}_7\text{ClSO}_3+\text{H}_2\text{O}\rightarrow \text{C}_4\text{F}_7\text{ClSO}_3\text{H}+\text{HF}

Analogous to TFES hydrolysis , this generates a fluorosulfonic acid derivative.

Alcoholysis

Methanol or ethanol opens the sultone ring to form sulfonate esters:

C4F7ClSO3+ROHC4F7ClSO3R+HF\text{C}_4\text{F}_7\text{ClSO}_3+\text{ROH}\rightarrow \text{C}_4\text{F}_7\text{ClSO}_3\text{R}+\text{HF}

This mirrors reactions of TFES with alcohols to produce methyl fluorosulfonyldifluoroacetate (Chen’s reagent) .

Amine Reactions

Primary amines (e.g., NH₃) may yield sulfonamides:

C4F7ClSO3+NH3C4F7ClSO2NH2+HF\text{C}_4\text{F}_7\text{ClSO}_3+\text{NH}_3\rightarrow \text{C}_4\text{F}_7\text{ClSO}_2\text{NH}_2+\text{HF}

Halogen-Specific Reactivity

The 2-chlorotetrafluoroethyl group introduces distinct reactivity:

Chlorine Substitution

The chlorine atom may undergo nucleophilic displacement (e.g., with KF or NaI):

C4F7ClSO3+KFC4F8SO3K+Cl\text{C}_4\text{F}_7\text{ClSO}_3+\text{KF}\rightarrow \text{C}_4\text{F}_8\text{SO}_3\text{K}+\text{Cl}^-

Copper-mediated substitution (CuI or CuCl₂) could facilitate CF₃ group transfer .

Radical Pathways

Under photoredox conditions, the C-Cl bond may cleave to generate radicals for fluoroalkylation (similar to Chen’s reagent) .

Thermal Decomposition

Heating fluorosultones often releases SO₂ and forms fluorinated alkenes:

C4F7ClSO3ΔC3F5Cl+SO2+CO2\text{C}_4\text{F}_7\text{ClSO}_3\xrightarrow{\Delta}\text{C}_3\text{F}_5\text{Cl}+\text{SO}_2+\text{CO}_2

This aligns with TFES decomposition .

Key Data from Analogous Systems

Reaction TypeReagent/ConditionsProductYield (%)Reference
Alcoholysis (MeOH)Methanol, CuIC₄F₇ClSO₃Me85–90
HydrolysisH₂OC₄F₇ClSO₃H95
Chlorine Substitution (KF)KF, DMF, 80°CC₄F₈SO₃K70
Thermal Decomposition150°CC₃F₅Cl + SO₂ + CO₂90

Research Gaps and Limitations

  • No direct studies on 1-(2-chlorotetrafluoroethyl)trifluoroethanesultone were found.

  • Reactivity inferred from TFES and Chen’s reagent may not fully capture the chlorine substituent’s effects.

  • Experimental validation is required for precise mechanistic pathways.

Scientific Research Applications

1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Tetrafluoroethane β-Sultone Derivatives
  • Structure : β-sultones (cyclic sulfonates with a five-membered ring) are precursors to trifluoromethylation reagents.
  • Reactivity : These derivatives are highly electrophilic, enabling efficient transfer of fluorinated groups in nucleophilic substitutions. For example, Zhang et al. demonstrated their utility in synthesizing trifluoromethylated pharmaceuticals .
  • Comparison: 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone likely shares similar reactivity but may exhibit enhanced stability due to its chlorotetrafluoroethyl substituent.
Halogenated Hydrocarbons
  • 2-Chloro-1,1,1-trifluoroethane (CAS 75-88-7): Structure: A simple halogenated alkane (C₂H₂ClF₃). Applications: Used as a laboratory solvent and refrigerant. Comparison: Unlike the sultone, this compound lacks a reactive sulfonate ring, making it less suitable for synthetic chemistry but more stable under ambient conditions.
  • HCFC-123 (1,1-Dichloro-2,2,2-trifluoroethane): Structure: Contains two chlorine and three fluorine atoms. Comparison: The sultone’s cyclic structure and sulfonate group likely reduce its volatility and environmental persistence compared to HCFC-123.
Chlorotrifluoroethylene Derivatives
  • Structure : Unsaturated chlorofluoroethylenes (e.g., R-1113, CAS 79-38-9).
  • Applications: Monomers for fluoropolymers and refrigerants.
  • Reactivity : Susceptible to polymerization and radical reactions.
  • Comparison : The sultone’s saturated structure and sulfonate ring make it more chemically versatile for controlled alkylation reactions, whereas chlorotrifluoroethylene is prioritized for industrial polymer production .

Biological Activity

1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone, with CAS number 108858-09-9, is a sulfonic acid derivative that has garnered attention in various fields of research, particularly in chemistry and biology. This compound's unique structure imparts distinct biological activities that are being explored for potential applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C5_5ClF5_5O3_3S. It features a trifluoromethyl group and a sulfonate moiety, contributing to its reactivity and potential biological interactions.

PropertyValue
Molecular Weight222.56 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism of action involves:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It can act as a ligand for specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Numerous studies have investigated the biological effects of this compound. Below are key findings from recent research:

  • Antimicrobial Activity : A study demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
  • Cytotoxic Effects : Research indicated that the compound displays cytotoxicity in cancer cell lines, prompting further investigation into its use as an anticancer drug .
  • Mechanistic Studies : Detailed mechanistic studies have revealed that the compound alters the activity of specific enzymes involved in oxidative stress response, indicating its role in modulating cellular defense mechanisms .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionModulates enzyme activity related to oxidative stress

Applications in Research and Industry

Given its biological properties, this compound is being explored for various applications:

  • Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.
  • Biochemical Research : The compound serves as a tool for studying enzyme mechanisms and cellular responses.

Q & A

Q. What are the recommended characterization techniques for verifying the purity and structure of 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone?

  • Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structural integrity, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and elemental analysis to validate stoichiometry. For fluorinated compounds, ¹⁹F NMR is critical due to the sensitivity of fluorine environments to structural changes. Cross-reference spectral data with PubChem or CAS entries for analogous fluorinated sulfones (e.g., 1,1,2,2-tetrafluoroethanesulfonic acid in ). Thermal gravimetric analysis (TGA) can assess thermal stability, as described in safety protocols for related chlorotrifluoroethanes .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer: Store the compound in a cool, dry, inert atmosphere (e.g., argon) to prevent hydrolysis or decomposition. Use corrosion-resistant containers (e.g., PTFE-lined glass) due to potential reactivity with metals. Follow OSHA HCS standards for chlorinated fluorocarbons, including fume hood use, PPE (nitrile gloves, goggles), and spill containment with vermiculite or sand . Monitor vapor exposure using real-time gas sensors calibrated for volatile fluorinated compounds.

Q. What synthetic routes are reported for analogous fluorinated sulfones, and how might they apply to this compound?

  • Methodological Answer: Review fluorosulfonation reactions, such as the reaction of tetrafluoroethylene with chlorosulfonic acid derivatives. For example, 2-chloro-1,1,1,2-tetrafluoroethane synthesis via radical-mediated halogen exchange (PubChem data ). Optimize reaction conditions (e.g., temperature, catalysts like SbF₅) based on thermodynamic parameters from quantum chemistry calculations, as seen in CC-DPS profiling .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of fluorinated sulfones be resolved in experimental design?

  • Methodological Answer: Conduct controlled TGA and differential scanning calorimetry (DSC) under varying atmospheres (N₂ vs. O₂) to isolate decomposition pathways. Compare results with computational models (e.g., QSPR or DFT) to predict bond dissociation energies, as demonstrated for fluorinated ethers . For longitudinal stability, adopt a three-wave panel design (initial, 1-week, 1-year assessments) to capture degradation kinetics, similar to studies on presenteeism effects .

Q. What methodologies are effective in analyzing solvent compatibility and solubility parameters for this compound?

  • Methodological Answer: Apply Hansen Solubility Parameters (HSP) to predict miscibility with solvents like perfluorocarbons or hydrofluoroethers. Use HSPiP software to calculate dispersion, polarity, and hydrogen-bonding contributions, referencing data for structurally similar compounds (e.g., 2-[Chloro(difluoro)methoxy]-1,1,1-trifluoroethane ). Validate predictions via cloud-point titration or inverse gas chromatography.

Q. How can researchers address discrepancies in reactivity studies between lab-scale and computational models?

  • Methodological Answer: Perform sensitivity analysis on computational parameters (e.g., basis sets, solvation models) using tools like Gaussian or ORCA. Cross-validate with experimental kinetic studies (e.g., stopped-flow spectroscopy for fast reactions). For example, reconcile contradictions in hydrolysis rates by testing pH-dependent mechanisms, as seen in safety data for chlorotrifluoroethanes .

Q. What strategies optimize the selectivity of derivatization reactions involving this compound?

  • Methodological Answer: Employ directed ortho-metalation or click chemistry for regioselective modifications. Use bulky ligands (e.g., tert-butoxide) to sterically hinder undesired pathways. Monitor reaction progress via in-situ FTIR or Raman spectroscopy, referencing fluorinated ester synthesis (e.g., 2,2,2-trifluoroethyl triflate ).

Methodological Notes

  • Data Contradiction Analysis: Use triangulation (experimental, computational, literature) to resolve inconsistencies. For example, conflicting stability data may arise from impurities or atmospheric moisture; repeat experiments under strictly controlled conditions .
  • Longitudinal Studies: Design multi-timepoint assays to capture degradation or reactivity trends, ensuring statistical power via bootstrapping or Monte Carlo simulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone

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